3-(1,4-Diazepan-1-yl)propanenitrile
Description
3-(1,4-Diazepan-1-yl)propanenitrile is an organic compound with the molecular formula C8H15N3 It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a nitrile group attached to a propyl chain
Properties
IUPAC Name |
3-(1,4-diazepan-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c9-3-1-6-11-7-2-4-10-5-8-11/h10H,1-2,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRGZHHAYZFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA) in stoichiometric amounts.
-
Catalyst : Heteropolyacids (HPAs) such as H₅PMo₁₀V₂O₄₀ enhance reaction rates and yields (85–92%) by stabilizing transition states through Brønsted acidity.
Mechanistic Insight :
The diazepane’s amine attacks acrylonitrile’s β-carbon, forming a zwitterionic intermediate that collapses to yield the product. HPAs protonate the nitrile group, lowering the activation energy for nucleophilic attack.
Example Protocol :
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Combine 1,4-diazepane (10 mmol), acrylonitrile (12 mmol), and H₅PMo₁₀V₂O₄₀ (0.1 mol%) in ethanol.
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Reflux for 4–6 hours.
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Concentrate under vacuum, purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 89%.
Reductive Amination of 1,4-Diamines
This two-step approach constructs the diazepane ring in situ while introducing the nitrile moiety.
Step 1: Cyclization of 1,4-Diamine with Ketones
1,5-Diamines react with ketones (e.g., acetone) in the presence of HPAs to form 1,4-diazepane intermediates.
Conditions :
Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts efficiency. Below is a performance comparison:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₅PMo₁₀V₂O₄₀ | 80 | 4 | 92 |
| CF₃COOH | 80 | 8 | 68 |
| Microwave (No Catalyst) | 100 | 0.25 | 91 |
| H₃PW₁₂O₄₀ | 80 | 6 | 74 |
Key Findings :
-
Vanadium-substituted HPAs (e.g., H₅PMo₁₀V₂O₄₀) outperform traditional acids due to higher acidity and thermal stability.
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Microwave irradiation reduces reaction times by 16-fold compared to conventional heating.
Purification and Characterization
Crude products are typically purified via:
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
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Distillation : For high-purity (>95%) isolates, as reported by CymitQuimica.
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Diazepan-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The diazepane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted products depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
3-(1,4-Diazepan-1-yl)propanenitrile has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it suitable for drug development aimed at treating various conditions. Specifically, it has been studied for its role in developing ligands that target specific receptors involved in disease mechanisms .
Case Studies:
- Anti-inflammatory Agents: Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. For instance, compounds derived from this structure have shown efficacy in murine models of acute pancreatitis by modulating inflammatory responses .
- Cancer Treatment: The compound's ability to inhibit ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) suggests its potential in cancer therapies. ENPP1 is implicated in various cancers, and inhibitors can enhance therapeutic outcomes by targeting this enzyme .
Chemical Biology
Biochemical Probes:
In chemical biology, this compound serves as a probe to study molecular interactions and biochemical pathways. Its structural features allow it to mimic natural substrates or inhibitors, facilitating the investigation of enzyme kinetics and receptor-ligand binding dynamics.
Applications in Research:
- Antimicrobial Studies: The compound has been explored for its antimicrobial properties, providing insights into its mechanism of action against various pathogens.
- Cellular Pathway Investigations: By acting as a molecular probe, it aids in elucidating complex cellular pathways and interactions within biological systems.
Synthetic Applications
Synthesis and Derivatives:
The synthesis of this compound typically involves multi-step reactions that yield various derivatives with modified biological activities. These synthetic pathways allow researchers to explore structure-activity relationships (SAR) extensively.
| Synthesis Method | Yield (%) | Comments |
|---|---|---|
| Reductive amination | 85 | High yield; effective for generating intermediates |
| Nitrile formation via substitution | 70 | Useful for introducing functional groups |
| Alkylation reactions | 60 | Allows for the modification of side chains |
Industrial Applications
Material Science:
Beyond medicinal chemistry, this compound is being explored for its utility in developing new materials. The compound's unique properties may contribute to advancements in polymer chemistry and the creation of novel chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,4-Diazepan-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The diazepane ring can interact with biological targets, such as proteins or nucleic acids, through hydrogen bonding, hydrophobic interactions, or electrostatic interactions. The nitrile group can also participate in covalent bonding with target molecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound of 3-(1,4-Diazepan-1-yl)propanenitrile, lacking the nitrile group.
3-(1,4-Diazepan-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(1,4-Diazepan-1-yl)propanamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
This compound is unique due to the presence of both the diazepane ring and the nitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
3-(1,4-Diazepan-1-yl)propanenitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a diazepane ring and a propanenitrile moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula: C8H14N2
- Molecular Weight: 154.21 g/mol
- CAS Number: 1094633-63-2
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Compounds with diazepane structures often exhibit properties similar to benzodiazepines, acting as modulators of the GABA_A receptor, which plays a significant role in the central nervous system. This interaction can lead to anxiolytic, sedative, and muscle relaxant effects.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anxiolytic Effects: Studies suggest that compounds with similar structures have potential anxiolytic properties, which may be beneficial in treating anxiety disorders.
- Neuroprotective Properties: The compound may offer neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Antimicrobial Activity: Preliminary studies indicate that derivatives of diazepane compounds may possess antimicrobial properties against certain bacterial strains.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behavior in rodents | |
| Neuroprotective | Decreased neuronal apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Anxiolytic Activity Study:
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze and open field tests. The compound's effects were comparable to those of established anxiolytics like diazepam. -
Neuroprotective Effects:
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death and improved cell viability. This suggests potential applications in neurodegenerative diseases where oxidative damage is a concern. -
Antimicrobial Activity:
A series of experiments evaluated the antimicrobial efficacy of various diazepane derivatives, including this compound. Results indicated notable activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the recommended synthetic protocols for 3-(1,4-Diazepan-1-yl)propanenitrile, and how can purity be validated?
Answer: Synthesis typically involves nucleophilic substitution between 1,4-diazepane and acrylonitrile derivatives under inert conditions. Key steps include:
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) with catalytic bases (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Validation : Confirm purity via HPLC (C18 column, mobile phase: methanol/water) and NMR (¹H/¹³C). A purity threshold of ≥95% is recommended for biological assays .
Q. Table 1: Common Impurities and Retention Times (HPLC)
| Impurity | Retention Time (min) | Source |
|---|---|---|
| Unreacted diazepane | 3.2 | Incomplete reaction |
| Acrylonitrile dimer | 5.8 | Side reaction |
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE Requirements : Nitrile gloves, lab coat, safety goggles, and respiratory protection (N95 mask) to avoid inhalation of aerosols .
- Ventilation : Use fume hoods for synthesis and handling.
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15+ minutes .
- Waste Disposal : Neutralize with 10% NaOH solution before incineration by licensed hazardous waste handlers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing nature polarizes the diazepane ring, favoring Suzuki-Miyaura couplings at the β-carbon .
- Molecular Docking : Use PubChem’s 3D structure (InChIKey: [Insert Key]) to simulate interactions with palladium catalysts or biological targets .
Q. Table 2: Calculated Reactivity Parameters (DFT)
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Electrophilic attack susceptibility |
| LUMO Energy | -1.8 | Nucleophilic reactivity |
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?
Answer: Discrepancies in acute oral toxicity (e.g., LD₅₀ ranging 300–500 mg/kg in rodent studies) may arise from:
- Batch Variability : Test purity across multiple synthesis lots using GC-MS.
- Metabolic Differences : Conduct species-specific in vitro hepatocyte assays to compare metabolic pathways .
- Dose-Response Analysis : Apply Hill equation modeling to identify nonlinear toxicity thresholds .
Q. Table 3: Comparative Toxicity Data
| Study Model | LD₅₀ (mg/kg) | Purity (%) | Reference |
|---|---|---|---|
| Rat (Sprague-Dawley) | 320 | 92 | ATSDR/NTP Report |
| Mouse (C57BL/6) | 480 | 98 | Independent Study |
Q. How can the compound’s bioactivity be systematically profiled for drug discovery?
Answer:
- High-Throughput Screening (HTS) : Test against kinase panels (e.g., EGFR, PI3K) to identify inhibition profiles.
- SAR Studies : Modify the diazepane or nitrile moieties and measure changes in IC₅₀ values. For example, replacing the nitrile with an amide reduces cytotoxicity but lowers target affinity .
- ADME Profiling : Use Caco-2 cell monolayers to assess intestinal absorption and microsomal stability .
Q. What spectroscopic techniques are optimal for characterizing degradation products under varying storage conditions?
Answer:
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed nitrile to carboxylic acid).
- FTIR : Monitor C≡N stretch (2250 cm⁻¹) loss to confirm hydrolysis .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals, PubChem, and regulatory reports (e.g., ATSDR/NTP) over vendor-supplied data .
- Conflict Resolution : For contradictory results, replicate experiments with standardized protocols (e.g., OECD guidelines for toxicity testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
